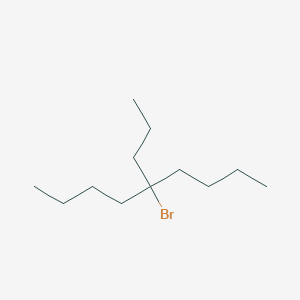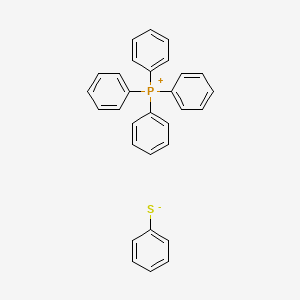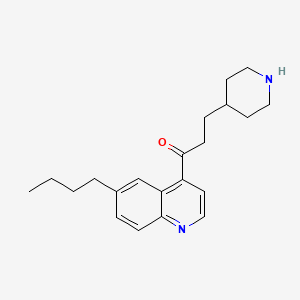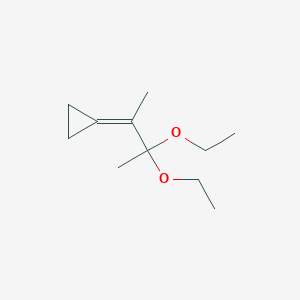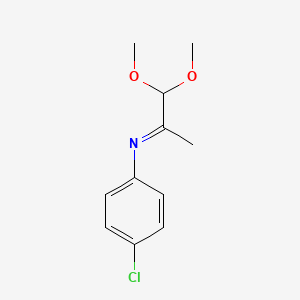![molecular formula C7H6S B14487606 7-Thiabicyclo[4.2.0]octa-1,3,5-triene CAS No. 63559-01-3](/img/structure/B14487606.png)
7-Thiabicyclo[4.2.0]octa-1,3,5-triene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Thiabicyclo[420]octa-1,3,5-triene is a sulfur-containing bicyclic compound with the molecular formula C7H6S This compound is characterized by its unique bicyclic structure, which includes a sulfur atom integrated into the ring system
Méthodes De Préparation
The synthesis of 7-Thiabicyclo[4.2.0]octa-1,3,5-triene typically involves the use of specific starting materials and catalysts. One common method involves the reaction of benzocyclobutene with sulfur sources under controlled conditions. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the formation of the bicyclic structure. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
7-Thiabicyclo[4.2.0]octa-1,3,5-triene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the sulfur atom to a lower oxidation state, potentially forming thiols or other reduced sulfur species.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur atom, leading to a variety of substituted derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
7-Thiabicyclo[4.2.0]octa-1,3,5-triene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex sulfur-containing compounds and as a model compound for studying sulfur chemistry.
Biology: Its derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mécanisme D'action
The mechanism by which 7-Thiabicyclo[4.2.0]octa-1,3,5-triene exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfur atom in the bicyclic structure can participate in various chemical interactions, influencing the compound’s reactivity and binding properties. The exact molecular pathways involved can vary, but they often include interactions with thiol groups and other sulfur-containing biomolecules.
Comparaison Avec Des Composés Similaires
7-Thiabicyclo[4.2.0]octa-1,3,5-triene can be compared with other bicyclic sulfur-containing compounds, such as:
Benzocyclobutene: Similar in structure but lacks the sulfur atom, leading to different chemical properties and reactivity.
Bicyclo[4.2.0]octa-1,3,5-triene: The parent hydrocarbon compound without the sulfur atom, used as a reference for studying the effects of sulfur incorporation.
7-Azabicyclo[4.2.0]octa-1,3,5-triene: Contains a nitrogen atom instead of sulfur, offering a comparison of the effects of different heteroatoms in the bicyclic structure The uniqueness of 7-Thiabicyclo[42
Propriétés
Numéro CAS |
63559-01-3 |
|---|---|
Formule moléculaire |
C7H6S |
Poids moléculaire |
122.19 g/mol |
Nom IUPAC |
7-thiabicyclo[4.2.0]octa-1,3,5-triene |
InChI |
InChI=1S/C7H6S/c1-2-4-7-6(3-1)5-8-7/h1-4H,5H2 |
Clé InChI |
KUGJQUKMALCUKX-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC=CC=C2S1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



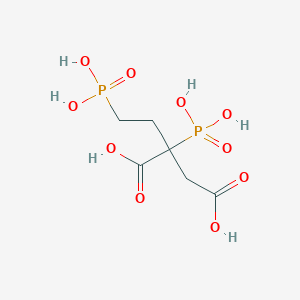
![[2-(Benzyloxy)-5-(chloroacetyl)phenyl]methyl acetate](/img/structure/B14487541.png)
![Silane, [(2,6-dimethyl-1-cyclohexen-1-yl)oxy]trimethyl-](/img/structure/B14487545.png)
![N-[(4-Nitrophenyl)methyl]piperidine-4-carboxamide](/img/structure/B14487554.png)
![N,N-Diethyl-N-[(nonyloxy)methyl]ethanaminium chloride](/img/structure/B14487562.png)

